
tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a tert-butyl group, a cyclopropyl group, and a prop-2-ynoxypropyl group.
Méthodes De Préparation
The synthesis of tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with cyclopropylamine and 3-prop-2-ynoxypropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynoxypropyl group can be replaced by other nucleophiles like halides or amines.
Applications De Recherche Scientifique
tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-chloropropyl)carbamate: This compound has a similar structure but with a chloropropyl group instead of a prop-2-ynoxypropyl group.
tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate: This compound has a hydroxypropyl group instead of a prop-2-ynoxypropyl group.
tert-Butyl (2-aminophenyl)carbamate: This compound has an aminophenyl group and is used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H23NO3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
tert-butyl N-cyclopropyl-N-(3-prop-2-ynoxypropyl)carbamate |
InChI |
InChI=1S/C14H23NO3/c1-5-10-17-11-6-9-15(12-7-8-12)13(16)18-14(2,3)4/h1,12H,6-11H2,2-4H3 |
Clé InChI |
PUPYOEMZWUQWRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CCCOCC#C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




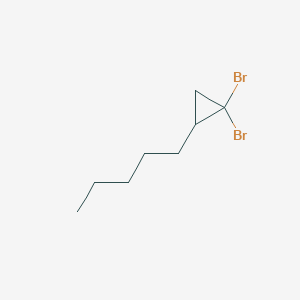

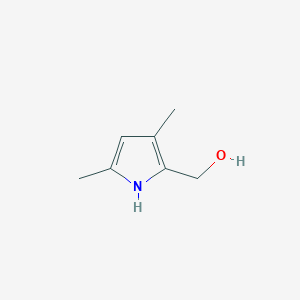
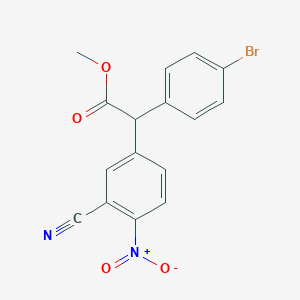

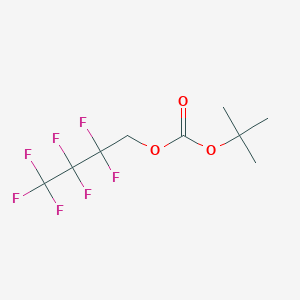
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
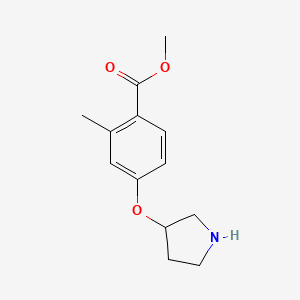
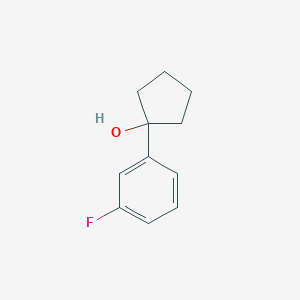
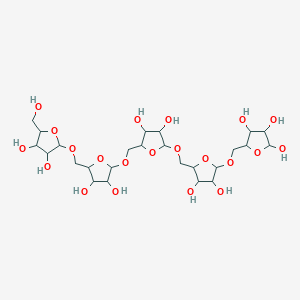

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
